molecular formula C13H13N3O2Se B11469637 2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11469637
M. Wt: 322.23 g/mol
InChI Key: HJSCYNDGHVWXEY-UHFFFAOYSA-N
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Description

2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of selenium dioxide as a catalyst. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the selenazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenide form.

    Substitution: The amino group and the methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions include selenoxide derivatives, selenide forms, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The selenium atom provides unique redox characteristics, making it different from similar compounds that contain sulfur or nitrogen atoms in their heterocyclic rings.

Properties

Molecular Formula

C13H13N3O2Se

Molecular Weight

322.23 g/mol

IUPAC Name

2-amino-7-(4-methoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H13N3O2Se/c1-18-8-4-2-7(3-5-8)9-6-10(17)15-12-11(9)19-13(14)16-12/h2-5,9H,6H2,1H3,(H2,14,16)(H,15,17)

InChI Key

HJSCYNDGHVWXEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2[Se]C(=N3)N

Origin of Product

United States

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